Methyl 2-hydroxyundecanoate

Description

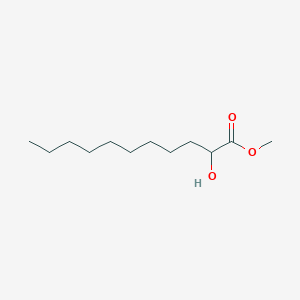

Methyl 2-hydroxyundecanoate (C₁₁H₂₂O₃, molecular weight: 202.29 g/mol) is a methyl ester derivative of 2-hydroxyundecanoic acid. This compound is characterized by an 11-carbon alkyl chain with a hydroxyl group at the second carbon and a methyl ester functional group at the terminal carboxylate. It is primarily utilized in metabolomics research as an internal standard for quantifying urinary metabolites such as myo-inositol, demonstrating its role in biomarker analysis for conditions like cadmium toxicosis . Its structural simplicity and polar-functionalized alkyl chain make it valuable in analytical chemistry and biomedical studies.

Properties

IUPAC Name |

methyl 2-hydroxyundecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-10-11(13)12(14)15-2/h11,13H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCYXZLFFKVGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559807 | |

| Record name | Methyl 2-hydroxyundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14919-24-5 | |

| Record name | Methyl 2-hydroxyundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyundecanoate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxyundecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation and crystallization to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxyundecanoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-ketoundecanoic acid or 2-carboxyundecanoic acid.

Reduction: Formation of 2-hydroxyundecanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Biochemical Research

Methyl 2-hydroxyundecanoate is primarily studied for its role in lipid metabolism. Hydroxy fatty acids are known to influence various metabolic pathways, and compounds with similar structures have demonstrated biological activities such as antimicrobial effects and modulation of enzyme activity involved in lipid metabolism. The presence of the hydroxyl group may enhance its interaction with biological systems, making it a valuable compound for studying metabolic disorders and signaling pathways.

Pharmaceutical Applications

The pharmaceutical potential of this compound lies in its structural similarity to other fatty acid derivatives that are used in drug formulations. For instance, testosterone undecanoate, a related compound, is utilized in hormone replacement therapy due to its lipophilic nature, allowing for effective absorption and bioavailability . this compound could be explored as a component in drug formulations aimed at enhancing the delivery of therapeutic agents or as a biomarker for certain diseases.

Industrial Chemistry

In industrial applications, this compound can serve as a precursor for synthesizing higher-value chemicals through various chemical reactions such as hydroboration-oxidation processes. These reactions can convert unsaturated fatty acid methyl esters into hydroxy- and dihydroxyesters, which are useful in producing polyesters and polyurethanes . The ability to modify this compound chemically opens avenues for its use in creating materials with specific properties tailored for industrial needs.

Mechanism of Action

The mechanism of action of methyl 2-hydroxyundecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in various biochemical reactions, influencing metabolic processes. The compound can act as a substrate for enzymes involved in fatty acid metabolism, thereby affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length Variants: Shorter and Longer Homologs

Methyl 2-hydroxyundecanoate belongs to a family of 2-hydroxy fatty acid methyl esters. Key homologs include:

Key Findings :

- Chain Length and Polarity : Shorter chains (e.g., methyl 2-hydroxyacetate) exhibit higher polarity and water solubility, while longer chains (e.g., methyl 2-hydroxystearate) are more lipophilic, influencing their applications in solvents versus surfactants.

- Analytical Utility: this compound’s intermediate chain length balances polarity and hydrophobicity, making it ideal for chromatographic separations in metabolomics .

Functional Group Analogues

Methyl Esters of Non-Hydroxylated Fatty Acids

Compounds like methyl pentadecanoate (C₁₅H₃₀O₂) lack hydroxyl groups, reducing their polarity and utility in polar-phase chromatography. These are often used as non-polar standards in lipidomics .

Complex Methyl Esters from Natural Sources

Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) isolated from Austrocedrus chilensis resin exhibit cyclic or polycyclic structures, contrasting sharply with the linear alkyl chain of this compound. These compounds are studied for ecological roles in plant defense and antimicrobial properties .

Physicochemical Properties

- Spectroscopic Profiles: this compound’s NMR and FTIR spectra would show peaks corresponding to the hydroxyl (≈3400 cm⁻¹) and ester carbonyl (≈1740 cm⁻¹) groups, similar to methyl shikimate but distinct in alkyl chain signatures .

- Chromatographic Behavior: In gas chromatography, this compound elutes later than shorter homologs (e.g., methyl 2-hydroxyacetate) due to increased molecular weight, but earlier than diterpenoid esters with complex ring systems .

Biological Activity

Methyl 2-hydroxyundecanoate is a compound of significant interest in biological research due to its potential applications in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an ester derived from undecanoic acid, characterized by a hydroxyl group at the second carbon position. Its chemical structure can be represented as follows:

This compound is known for its amphipathic nature, which allows it to interact with biological membranes and proteins effectively.

The biological activity of this compound is primarily attributed to its role in modulating protein-protein interactions (PPIs) and influencing cellular signaling pathways. Recent studies have indicated that it can act as a lipopeptidomimetic, impacting transcriptional activation domains in various cellular contexts.

Interaction with Med25

One of the most studied interactions involves Med25, a coactivator implicated in several cancers. This compound has been shown to enhance the binding affinity of certain peptides to Med25, thereby influencing downstream signaling pathways. In biochemical assays, analogs incorporating this compound demonstrated significant activity, with variations in the lipid tail affecting binding efficiency but not overall activity levels .

Case Studies and Experimental Data

-

Biochemical Assays :

- In studies assessing the inhibitory effects on Med25-ATF6α complexes, this compound derivatives exhibited low micromolar values, indicating strong binding affinity .

- The incorporation of this compound into peptide analogs resulted in notable changes in thermal stability (T_m) during differential scanning fluorimetry (DSF) assays, suggesting conformational changes upon binding .

- Antioxidant Properties :

- Metabolic Pathways :

Data Tables

Q & A

Q. What are the optimal methods for synthesizing Methyl 2-hydroxyundecanoate in laboratory settings?

this compound can be synthesized via esterification of 2-hydroxyundecanoic acid with methanol under acid catalysis (e.g., sulfuric acid). Key parameters include reaction temperature (70–90°C), molar ratio (1:5 acid-to-methanol), and reaction time (4–6 hours). Post-synthesis purification typically involves solvent extraction (e.g., ethyl acetate) and column chromatography. Characterization should employ -NMR and GC-MS to confirm esterification efficiency and purity .

Q. How should researchers handle this compound safely in laboratory experiments?

Follow chemical hygiene protocols:

- Skin protection : Use nitrile gloves inspected for integrity; dispose of contaminated gloves immediately after use .

- Respiratory protection : Use fume hoods for volatile phases; N95 masks are insufficient for prolonged exposure .

- Waste disposal : Neutralize acidic residues before disposal and adhere to institutional guidelines for organic waste .

Q. What analytical techniques are critical for characterizing this compound?

- Chromatography : Reverse-phase HPLC with UV detection (210 nm) for purity assessment.

- Spectroscopy : -NMR (δ 3.65 ppm for methoxy group, δ 4.10 ppm for hydroxyl proton) and FTIR (C=O stretch at ~1740 cm, O-H stretch at ~3450 cm) .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H] at m/z 217.2 .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in metabolomic studies be resolved?

In a study comparing urinary metabolites in cadmium toxicosis, this compound derivatives showed contradictory trends (e.g., elevated in some cohorts, suppressed in others). To resolve this:

- Validate assays : Use isotope-labeled internal standards (e.g., D3-methylcitrate) to control for matrix effects .

- Statistical rigor : Apply multivariate analysis (PCA or PLS-DA) to distinguish confounding variables (e.g., diet, comorbidities) .

- Cross-lab replication : Share raw data via platforms like MetaboLights to verify reproducibility .

Q. What experimental designs are suitable for studying this compound’s thermodynamic properties?

- Phase-change studies : Use differential scanning calorimetry (DSC) to measure melting points and enthalpy changes. Reference NIST Standard Reference Database 69 for benchmark data .

- Solubility profiling : Conduct gravimetric analysis in polar/non-polar solvents (e.g., water, hexane) at 25°C and 40°C .

- Computational modeling : Apply Gaussian software for DFT calculations to predict vapor pressure and partition coefficients (logP) .

Q. How can researchers address variability in this compound’s bioactivity across cell culture models?

- Dose-response standardization : Pre-test cytotoxicity thresholds using MTT assays (e.g., 0.1–100 µM range).

- Cell-line validation : Compare results across ≥3 lines (e.g., HEK293, HepG2, primary hepatocytes) to isolate tissue-specific effects .

- Metadata reporting : Document culture conditions (e.g., serum type, passage number) using tools like MethodsJ2 to ensure reproducibility .

Methodological Best Practices

Q. What statistical approaches are recommended for metabolomic data involving this compound?

- Normalization : Use probabilistic quotient normalization (PQN) to correct for batch effects .

- Hypothesis testing : Apply Benjamini-Hochberg correction to reduce false discovery rates in high-throughput datasets .

- Pathway analysis : Leverage platforms like MetaboAnalyst to map metabolites to KEGG pathways .

Q. How should this compound research be structured in manuscripts?

- Results/Discussion : Follow the "funnel" structure: primary findings first, followed by supporting data. Limit to 2,500–3,000 words with SI units .

- References : Prioritize recent (≤5 years), peer-reviewed journals (≥80% of citations). Use APA style and reference managers like Mendeley .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.